N-tert-Butylacetamide

Catalog No.
S748940
CAS No.
762-84-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylacetamide

CAS Number

762-84-5

Product Name

N-tert-Butylacetamide

IUPAC Name

N-tert-butylacetamide

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8)

InChI Key

ACYFWRHALJTSCF-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C)C

Canonical SMILES

CC(=O)NC(C)(C)C

Organic Synthesis:

  • Ritter Reaction: N-tert-Butylacetamide can be used as a substrate in the Ritter reaction, a method for converting alkenes to amides. When combined with a Lewis acid catalyst like bismuth triflate, N-tert-butylacetamide can facilitate the addition of an acetamide group to the alkene, forming a new amide compound. Source: Fisher Scientific:

Potential Biological Applications:

  • Studies are ongoing to explore the potential biological activities of N-tert-Butylacetamide. However, due to the limited research available, it is important to note that these are preliminary investigations and further studies are needed to understand its potential therapeutic effects or other biological applications.

Additional Information:

  • N-tert-Butylacetamide is a white crystalline solid with a melting point of 112-114 °C. Source: National Institute of Standards and Technology: )
  • It is soluble in water and various organic solvents. Source: Santa Cruz Biotechnology:

N-tert-Butylacetamide is an organic compound with the molecular formula C₆H₁₃NO. It features a tert-butyl group attached to an acetamide moiety, making it a member of the amide family. The structure can be represented as follows:

  • Chemical Structure:
    • The compound consists of a tert-butyl group (C₄H₉) linked to an acetamide (C₂H₅NO) group.
    • Its IUPAC name is N-tert-butylacetamide, and it can be represented by the InChI string: InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8) .

N-tert-Butylacetamide itself is not known to have any specific biological activity. Its primary function in scientific research is as a reactant in organic synthesis.

  • Limited Information: Specific data on the toxicity, flammability, and reactivity of N-tert-Butylacetamide is not readily available in scientific literature.
  • General Precautions: As with any unknown compound, it is advisable to handle N-tert-Butylacetamide with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Typical of amides. Notably, it can undergo:

  • Hydrolysis: Breaking down into its constituent carboxylic acid and amine under acidic or basic conditions.
  • Ritter Reaction: In this reaction, N-tert-butylacetamide can be synthesized from alcohols using bismuth triflate as a catalyst, demonstrating its utility in organic synthesis .
  • Condensation Reactions: It can react with various electrophiles to form more complex amides.

N-tert-Butylacetamide can be synthesized through several methods:

  • Condensation of Carboxylic Acids and Tert-Butylamines: This traditional method involves reacting a carboxylic acid with tert-butylamine.
  • Oxidative Amidation of Alcohols: This method allows for the formation of amides from alcohols and nitrogen sources under oxidative conditions .
  • Ritter Reaction: As mentioned earlier, this method utilizes bismuth triflate to facilitate the reaction between alcohols and nitriles to yield N-tert-butylacetamide .

N-tert-Butylacetamide has several applications in both industrial and research settings:

  • Synthesis of Amides: It serves as a building block for synthesizing various amides.
  • Solvent Use: Due to its chemical properties, it may be used as a solvent in organic reactions.
  • Pharmaceutical Development: Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

N-tert-Butylacetamide shares similarities with other compounds in the amide category. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AcetamideC₂H₅NOSimple primary amide; low molecular weight
N,N-DimethylacetamideC₅H₁₃NContains two methyl groups; used as a solvent
N-EthylacetamideC₅H₁₁NOEthyl group instead of tert-butyl; different solubility characteristics

Uniqueness of N-tert-Butylacetamide

N-tert-Butylacetamide is unique due to its bulky tert-butyl group which imparts distinct steric properties compared to simpler amides like acetamide or N,N-dimethylacetamide. This bulkiness may affect its reactivity and solubility profiles, making it particularly useful in specific synthetic applications where steric hindrance is advantageous.

XLogP3

0.5

UNII

G3N1629KEM

Other CAS

762-84-5

Wikipedia

N-tert-Butylacetamide

Dates

Modify: 2023-08-15

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